molecular formula C10H7ClN2OS B13857484 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B13857484
M. Wt: 238.69 g/mol
InChI Key: GLMNMJFVRGEDRJ-UHFFFAOYSA-N
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Description

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a versatile building block for the synthesis of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride typically involves the reaction of 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride . The reaction can be represented as follows:

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid+SOCl24-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride+SO2+HCl\text{4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid+SOCl2​→4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acyl chloride group reacts with nucleophilic amino acid residues in proteins, leading to the formation of stable amide bonds. This can result in the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
  • 4-Methyl-2-(4-pyridinyl)-1,3-thiazole-5-carbonyl chloride
  • 4-Methyl-2-(2-thiazolyl)-1,3-thiazole-5-carbonyl chloride

Uniqueness

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the design of molecules with specific biological activities .

Properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c1-6-8(9(11)14)15-10(13-6)7-4-2-3-5-12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMNMJFVRGEDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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